molecular formula C15H16ClNO3S B5882315 N-(5-chloro-4-hydroxy-2,3-dimethylphenyl)-4-methylbenzenesulfonamide CAS No. 5937-25-7

N-(5-chloro-4-hydroxy-2,3-dimethylphenyl)-4-methylbenzenesulfonamide

Cat. No. B5882315
CAS RN: 5937-25-7
M. Wt: 325.8 g/mol
InChI Key: DGZJHWPCRFNLSW-UHFFFAOYSA-N
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Description

N-(5-chloro-4-hydroxy-2,3-dimethylphenyl)-4-methylbenzenesulfonamide, also known as CHDMS, is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential for various applications in the field of biochemistry and medicine.

Scientific Research Applications

N-(5-chloro-4-hydroxy-2,3-dimethylphenyl)-4-methylbenzenesulfonamide has shown potential for various scientific research applications. It has been studied for its anti-inflammatory and anti-cancer properties. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the production of prostaglandins, which are involved in inflammation and cancer. This compound has also been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of N-(5-chloro-4-hydroxy-2,3-dimethylphenyl)-4-methylbenzenesulfonamide involves the inhibition of COX-2 activity. COX-2 is an enzyme that is induced in response to inflammation and plays a role in the production of prostaglandins. This compound binds to the active site of COX-2 and inhibits its activity, thereby reducing the production of prostaglandins and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have anti-inflammatory and anti-cancer effects. It has also been studied for its potential as a therapeutic agent for neurodegenerative diseases. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

N-(5-chloro-4-hydroxy-2,3-dimethylphenyl)-4-methylbenzenesulfonamide has several advantages for lab experiments. It is easy to synthesize and can be produced in high yields. It has also been shown to have potent anti-inflammatory and anti-cancer effects, making it a promising compound for further research. However, one limitation of this compound is that it has not been extensively studied for its toxicity and safety profile. Therefore, further studies are needed to determine its safety for use in humans.

Future Directions

There are several future directions for research on N-(5-chloro-4-hydroxy-2,3-dimethylphenyl)-4-methylbenzenesulfonamide. One area of research could be to further investigate its potential as a therapeutic agent for neurodegenerative diseases. Another area of research could be to study its toxicity and safety profile. Additionally, further studies could be conducted to understand the biochemical and physiological effects of this compound and its mechanism of action. Overall, this compound has shown potential for various scientific research applications and further studies are needed to fully understand its potential.

Synthesis Methods

The synthesis of N-(5-chloro-4-hydroxy-2,3-dimethylphenyl)-4-methylbenzenesulfonamide involves the reaction of 5-chloro-2,3-dimethylphenol with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl magnesium bromide to yield this compound. This synthesis method has been optimized and can be carried out on a large scale to produce this compound in high yields.

properties

IUPAC Name

N-(5-chloro-4-hydroxy-2,3-dimethylphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c1-9-4-6-12(7-5-9)21(19,20)17-14-8-13(16)15(18)11(3)10(14)2/h4-8,17-18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZJHWPCRFNLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2C)C)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356838
Record name N-(5-Chloro-4-hydroxy-2,3-dimethyl-phenyl)-4-methyl-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5937-25-7
Record name N-(5-Chloro-4-hydroxy-2,3-dimethyl-phenyl)-4-methyl-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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